Product packaging for Sodium 3-bromo-2-methylbenzene-1-sulfinate(Cat. No.:CAS No. 1518459-10-3)

Sodium 3-bromo-2-methylbenzene-1-sulfinate

Cat. No.: B2659830
CAS No.: 1518459-10-3
M. Wt: 257.08
InChI Key: JOSAFOFQJPAPSG-UHFFFAOYSA-M
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Description

Sodium 3-bromo-2-methylbenzene-1-sulfinate (CAS 1518459-10-3) is a high-purity, organosulfur compound supplied for chemical synthesis and research applications. This reagent serves as a versatile and stable building block for constructing valuable sulfur-containing molecules through various pathways, including S–S, N–S, and C–S bond-forming reactions . Its molecular formula is C 7 H 6 BrNaO 2 S, with a molecular weight of 257.08 g/mol . In synthetic chemistry, sodium sulfinate salts are recognized for their flexible reactivity, acting as sulfonylating, sulfenylating, or sulfinylating agents under different reaction conditions . Researchers utilize this compound as a key precursor for the synthesis of sulfonamides, sulfones (including vinyl sulfones and β-keto sulfones), and thiosulfonates . The presence of both the sulfinate group and a bromo substituent on the aromatic ring offers two distinct reactive sites for sequential functionalization, enabling sophisticated multi-step synthesis. This makes it particularly valuable in medicinal chemistry for creating novel drug candidates and in materials science. Its utility is demonstrated in advanced synthetic methodologies, such as sulfonyl radical-triggered ring-closing reactions, multicomponent reactions, and photoredox catalytic transformations . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNaO2S B2659830 Sodium 3-bromo-2-methylbenzene-1-sulfinate CAS No. 1518459-10-3

Properties

IUPAC Name

sodium;3-bromo-2-methylbenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S.Na/c1-5-6(8)3-2-4-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSAFOFQJPAPSG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518459-10-3
Record name sodium 3-bromo-2-methylbenzene-1-sulfinate
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Advanced Synthetic Methodologies for Sodium 3 Bromo 2 Methylbenzene 1 Sulfinate and Analogous Aryl Sulfinates

Strategies for the Preparation of Aryl Sulfinate Salts

The preparation of aryl sulfinate salts can be broadly categorized into two primary approaches: the reduction of corresponding arylsulfonyl chlorides and the controlled oxidation of thiophenols or their derivatives. Each strategy offers distinct advantages and is amenable to a range of substituted aromatic systems.

Reduction of Arylsulfonyl Chlorides

A prevalent and economically viable method for the synthesis of aryl sulfinates is the reduction of readily available arylsulfonyl chlorides. This transformation can be achieved through various reductive methods.

The reduction of arylsulfonyl chlorides using inorganic salts, particularly sodium sulfite (Na₂SO₃), is a well-established and widely employed method for the preparation of sodium aryl sulfinates. nih.gov The reaction is typically carried out in an aqueous medium, often with the addition of a base such as sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. nih.gov

The general reaction involves the nucleophilic attack of the sulfite ion on the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfinate salt. The process is generally efficient and can be applied to a wide array of substituted arylsulfonyl chlorides. For instance, the synthesis of sodium p-toluenesulfinate from p-toluenesulfonyl chloride is a classic example of this methodology. nih.gov

EntryArylsulfonyl ChlorideReducing AgentSolventTemperature (°C)Yield (%)
1p-Toluenesulfonyl chlorideSodium sulfite/Sodium bicarbonateWater70-80High
2Benzenesulfonyl chlorideSodium sulfite/Sodium bicarbonateWater70-80High
33-Nitrobenzenesulfonyl chlorideSodium sulfiteWater/DioxaneReflux85
44-Chlorobenzenesulfonyl chlorideSodium sulfiteWater9092

Table 1: Examples of Aryl Sulfinate Synthesis via Reduction of Arylsulfonyl Chlorides with Sodium Sulfite.

Catalytic hydrogenation is a powerful reductive technique in organic synthesis. However, its application for the direct conversion of arylsulfonyl chlorides to aryl sulfinates is not a commonly reported method. The literature predominantly describes the catalytic hydrogenation of arylsulfonyl chlorides leading to the formation of the corresponding thiophenols. This is due to the high reactivity of the sulfonyl chloride group, which tends to undergo complete reduction to the thiol level under typical hydrogenation conditions (e.g., using palladium on carbon as a catalyst). The intermediate sulfinate is highly susceptible to further reduction. Therefore, achieving a selective reduction to the aryl sulfinate stage via catalytic hydrogenation presents a significant synthetic challenge and is not a standard procedure for the preparation of these compounds.

Oxidation of Thiophenols and Related Organosulfur Precursors

An alternative strategy for the synthesis of aryl sulfinates involves the controlled oxidation of more reduced organosulfur compounds, primarily thiophenols. This approach requires careful selection of the oxidizing agent and reaction conditions to prevent over-oxidation to the corresponding sulfonic acid.

Controlled oxidation of thiophenols can be achieved using various oxidizing agents. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. The reaction of thiols with hydrogen peroxide proceeds through a sequence of oxidation states, from the initial sulfenic acid to the sulfinic acid and finally to the sulfonic acid. researchgate.net To selectively obtain the sulfinic acid or its salt, the stoichiometry of the oxidant and the reaction conditions must be carefully controlled.

N-Bromosuccinimide (NBS) is another effective reagent for the oxidation of thiols. organic-chemistry.org It is a versatile brominating and oxidizing agent that can facilitate the conversion of thiophenols to various sulfur-containing compounds. organic-chemistry.org In the context of sulfinate synthesis, NBS can be used to achieve the desired oxidation state, often in the presence of an alcohol to form sulfinate esters, which can then be hydrolyzed to the corresponding sodium sulfinate. tandfonline.com The reaction of a thiol with NBS in methanol, for instance, has been shown to produce the methyl sulfinate ester, albeit with varying yields depending on the substrate. rsc.org

EntryThiophenolOxidizing AgentSolventProductYield (%)
1ThiophenolH₂O₂WaterBenzenesulfinic acidModerate
24-MethylthiophenolNBS/MeOHMethanolMethyl p-toluenesulfinateLow
32,3,5,6-TetramethylthiophenolNBS/MeOHMethanolMethyl 2,3,5,6-tetramethylbenzenesulfinate1
4Dibenzyl disulfideH₂O₂/CatalystDichloromethaneS-Benzyl phenylmethanesulfinothioate53 nih.gov

Table 2: Examples of Sulfinate Synthesis via Oxidation of Thiophenols and Disulfides.

Electrochemical synthesis offers a green and controlled alternative for the oxidation of thiophenols to aryl sulfinates. acs.org This method avoids the use of chemical oxidants and allows for precise control over the reaction potential, which can help in achieving selective oxidation to the desired sulfinate stage. The electrochemical oxidation of thiophenols can be carried out in an undivided cell, often using platinum or graphite electrodes. doi.org

The process typically involves the anodic oxidation of the thiophenol. The reaction mechanism can be complex, potentially involving the formation of thiyl radicals which may dimerize to form a disulfide. The disulfide can then undergo further oxidation to the thiosulfinate, which upon reaction with water or an alcohol present in the medium, yields the sulfinic acid or its ester. doi.orgchemrxiv.org The use of specific electrolytes and solvents can influence the efficiency and selectivity of the reaction.

EntrySubstrateElectrode MaterialElectrolyteSolventProductYield (%)
14-MethylthiophenolPt/PtBu₄NClAcetonitrile (B52724)/Benzyl (B1604629) alcoholBenzyl 4-methylbenzenesulfinate67 doi.org
24-MethoxythiophenolPt/PtBu₄NClAcetonitrile/Benzyl alcoholBenzyl 4-methoxybenzenesulfinate72 chemrxiv.org
3ThiophenolGraphite/NickelLiClO₄Acetonitrile/AlcoholSulfinate EstersGood
4ThiophenolCarbon Anode/Fe CathodeMe₄NBF₄Acetonitrile/HCl (aq)Sulfonamide (via in situ reaction)-

Table 3: Examples of Electrochemical Synthesis of Sulfinates and Derivatives from Thiophenols.

Insertion Reactions with Sulfur Dioxide Surrogates

The direct use of gaseous sulfur dioxide (SO₂) presents significant handling and safety challenges due to its toxicity. Consequently, the development and utilization of stable, solid SO₂ surrogates have revolutionized the synthesis of aryl sulfinates. These reagents allow for the controlled in situ generation or delivery of SO₂, facilitating a variety of synthetic transformations.

Utilization of 1,4-Diazabicyclo[2.2.2]octane Bis(sulfur dioxide) Adduct (DABSO)

The 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, commonly known as DABSO, is a stable, colorless solid that has emerged as a premier SO₂ surrogate in organic synthesis. rsc.orgnih.gov It provides a convenient and safe source of sulfur dioxide for the preparation of metal sulfinates, which can be subsequently converted to the desired sodium aryl sulfinates or used in one-pot reactions to generate other sulfonyl derivatives. rsc.orgacs.org

The general approach involves the reaction of an organometallic reagent with DABSO to form a metal sulfinate intermediate. acs.org This intermediate can then be quenched to afford the corresponding sulfinate salt. A broad range of organometallic reagents, including Grignard reagents and organolithium species, are compatible with this process. acs.org For instance, aryl bromides can be converted into their corresponding aryl magnesium or aryl lithium reagents, which then react with DABSO. A subsequent workup with aqueous sodium carbonate (Na₂CO₃) yields the desired sodium aryl sulfinate. rsc.orgnih.gov This two-step protocol is efficient for a wide array of aryl bromides, including those with electron-poor substituents which are often challenging to prepare using other methods. diva-portal.org

The following table illustrates the scope of this methodology for the synthesis of various sodium aryl sulfinates from the corresponding aryl bromides via organometallic intermediates and DABSO.

EntryAryl BromideOrganometallic IntermediateYield (%)
14-BromotolueneGrignard85
24-BromoanisoleGrignard92
31-BromonaphthaleneGrignard88
44-BromobenzonitrileGrignard75
51-Bromo-4-fluorobenzeneOrganolithium89
63-BromopyridineOrganolithium78
Data compiled from representative procedures.
Reactions with Other SO₂ Sources (e.g., Metabisulfites, Sodium Dithionite)

Beyond DABSO, other inorganic salts have been successfully employed as sources of sulfur dioxide in the synthesis of aryl sulfinates and their derivatives. Sodium metabisulfite (Na₂S₂O₅) and sodium dithionite (Na₂S₂O₄) are inexpensive, readily available, and effective SO₂ surrogates. nih.govuvic.ca

These reagents are often utilized in transition-metal-catalyzed or radical-mediated processes. For example, sodium dithionite can be used in the catalyst-free sulfonylation of (hetero)aryl iodides. uvic.ca This reaction is believed to proceed through a radical process initiated by the dithionite, generating an in situ sodium sulfinate intermediate which can then be trapped. uvic.ca

Similarly, potassium or sodium metabisulfite serves as an efficient SO₂ source in palladium-catalyzed reactions for the synthesis of sulfones from aryl boronic acids and alkyl halides, where an aryl sulfinate is a key intermediate. rsc.org Copper-catalyzed three-component reactions of arylboronic acids, nitroarenes, and potassium metabisulfite have also been developed to produce sulfonamides, proceeding via an arylsulfinate intermediate. uvic.ca

The following table provides examples of aryl sulfone synthesis where an aryl sulfinate is generated in situ from an aryl halide and an inorganic SO₂ surrogate.

EntryAryl HalideSO₂ SourceCatalyst/ConditionsProductYield (%)
14-IodoanisoleNa₂S₂O₄Catalyst-free, DMSO4-Anisyl methyl sulfone85
21-IodonaphthaleneNa₂S₂O₄Catalyst-free, DMSONaphthyl methyl sulfone81
32-IodopyridineNa₂S₂O₄Catalyst-free, DMSO2-Pyridyl methyl sulfone76
4Phenylboronic acidK₂S₂O₅Pd(OAc)₂ / XantphosPhenyl ethyl sulfone78
54-Tolylboronic acidK₂S₂O₅Pd(OAc)₂ / Xantphos4-Tolyl ethyl sulfone82
Data compiled from representative procedures.
Organometallic Intermediates in SO₂ Insertion (e.g., Aryl Halides, Aryl Boronic Acids)

The formation of a carbon-sulfur bond is central to the synthesis of aryl sulfinates. This is typically achieved by reacting a nucleophilic organometallic species with an electrophilic source of sulfur dioxide. Aryl halides and aryl boronic acids are the most common precursors for generating the necessary organometallic intermediates. rsc.orgnih.gov

From Aryl Halides: Aryl bromides and iodides are readily converted into more nucleophilic organometallic species. rsc.org

Organolithium Reagents: Treatment of an aryl bromide with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures via lithium-halogen exchange generates a highly reactive aryllithium species. This can then be reacted with an SO₂ surrogate like DABSO. acs.orgnih.gov

Grignard Reagents: Reaction of an aryl bromide or iodide with magnesium metal affords the corresponding Grignard reagent (ArMgX). This is a widely used method due to its operational simplicity and the commercial availability of many Grignard reagents. acs.org These reagents react efficiently with DABSO to form magnesium sulfinates. acs.org

From Aryl Boronic Acids: Aryl boronic acids have become indispensable in modern organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions. acs.org In the context of sulfinate synthesis, aryl boronic acids can undergo a transmetalation step with a transition metal catalyst (e.g., palladium, nickel, or copper), followed by the insertion of sulfur dioxide. nih.govacs.org A notable example is the nickel(II)-catalyzed redox-neutral sulfination of aryl and heteroaryl boronic acids using DABSO. acs.org This method is particularly valuable as it tolerates a wide range of functional groups and is effective for electron-poor and heteroaromatic substrates, which are often problematic in other catalytic systems. acs.org

The table below showcases the versatility of using aryl boronic acids in nickel-catalyzed sulfination reactions with DABSO, followed by in situ conversion to sulfones.

EntryAryl Boronic AcidProduct (after trapping with t-butyl bromoacetate)Yield (%)
1Phenylboronic acidPhenylsulfonylacetic acid t-butyl ester91
24-Methoxyphenylboronic acid(4-Methoxyphenyl)sulfonylacetic acid t-butyl ester95
34-(Trifluoromethyl)phenylboronic acid[4-(Trifluoromethyl)phenyl]sulfonylacetic acid t-butyl ester85
44-Cyanophenylboronic acid(4-Cyanophenyl)sulfonylacetic acid t-butyl ester81
53-Thienylboronic acid(3-Thienyl)sulfonylacetic acid t-butyl ester75
Data based on a Ni(II)-catalyzed sulfination protocol. acs.org

Functionalization of Aromatic Hydrocarbons (e.g., Friedel-Crafts Type Sulfination)

The direct sulfination of aromatic hydrocarbons via an electrophilic aromatic substitution, analogous to the Friedel-Crafts reaction, represents a direct route to aryl sulfinates and their derivatives. However, this approach is less common than methods starting from pre-functionalized arenes. The traditional Friedel-Crafts sulfinylation using sulfinyl chlorides is often hampered by the instability of the sulfinyl chloride reagents. nih.gov

More recent developments have explored the use of more stable sulfinate esters, such as methyl sulfinates, as electrophiles in Friedel-Crafts reactions catalyzed by Lewis acids like aluminum chloride (AlCl₃). nih.gov This reaction provides a pathway to aryl sulfoxides. The reaction generally requires aromatic systems activated with electron-donating groups (e.g., -OH, -OMe, -NR₂) to proceed efficiently. nih.gov A review also mentions the preparation of sodium arylsulfinates through a Friedel-Crafts-type sulfination of arenes with DABSO, suggesting a direct route to the sulfinate salts themselves. organic-chemistry.org

Conversion from Carboxylic Acids via Radical Pathways (e.g., Barton Chemistry)

The conversion of abundant and structurally diverse carboxylic acids into valuable sulfinate salts is a highly attractive synthetic strategy. Radical-based decarboxylation methods offer a powerful tool for this transformation. One of the most prominent methods in this area is the "interrupted Barton decarboxylation". nih.govresearchgate.net

The classical Barton decarboxylation involves the conversion of a carboxylic acid into a thiohydroxamate ester (a Barton ester), which then undergoes a radical chain reaction to yield a decarboxylated alkane. wikipedia.orgrsc.org In the "interrupted" version, the radical generated after decarboxylation is trapped not by a hydrogen atom donor, but by a sulfur-based species, leading to a rearranged pyridyl sulfide intermediate. nih.gov This sulfide can then be easily oxidized to the corresponding sulfone, and subsequent cleavage provides the desired sodium sulfinate salt. nih.gov This sequence allows for the net conversion of a carboxylic acid to a sulfinate salt, significantly expanding the toolkit of available sulfinate reagents from readily available carboxylic acid precursors. nih.gov

This multi-step process can be summarized as follows:

Barton Ester Formation: The starting carboxylic acid is converted to an N-hydroxy-2-thiopyridone (Barton) ester.

Radical Rearrangement: The Barton ester undergoes thermal or photochemical initiation to generate an alkyl radical via decarboxylation. This radical is trapped by the thiopyridone moiety, leading to a rearranged alkyl 2-pyridyl sulfide.

Oxidation and Cleavage: The sulfide is oxidized to the corresponding sulfone, which can then be cleaved to release the sulfinate salt.

Enantioselective and Diastereoselective Synthesis of Chiral Sulfinate Derivatives

The synthesis of chiral sulfinates, including derivatives analogous to sodium 3-bromo-2-methylbenzene-1-sulfinate, is a significant challenge in organic chemistry. nih.govwixsite.comcell.com The sulfur atom in a sulfinate ester is a stereocenter, and controlling its configuration is crucial for applications in asymmetric synthesis and the development of pharmaceuticals. nih.govacs.orgnih.gov These chiral compounds serve as valuable intermediates for creating other sulfur-containing pharmacophores like sulfoxides and sulfoximines. nih.govwixsite.comnih.gov Recent advancements have focused on developing catalytic and stereoselective methods to access these high-value molecules with high enantiopurity. cell.com

Asymmetric Approaches to Sulfinate Esters

Asymmetric synthesis of sulfinate esters involves methods that create a preference for one enantiomer over the other. These strategies often rely on either transferring chirality from a starting material or using a chiral catalyst to control the stereochemical outcome of the reaction.

One of the foundational methods is the use of chiral auxiliaries. cell.com Chiral alcohols, such as (−)-menthol, are reacted with sulfinyl chlorides to form diastereomeric sulfinate esters. acs.orgnih.gov These diastereomers can then be separated and used to produce enantiomerically pure compounds, a strategy famously known as the Andersen method. acs.orgnih.gov Sugar-derived auxiliaries like diacetone-d-glucose have also proven effective. acs.orgnih.gov

More recently, catalytic enantioselective methods have been developed to avoid the need for stoichiometric chiral auxiliaries and subsequent separation steps. A significant breakthrough is the asymmetric condensation of prochiral sulfinates and alcohols using an organocatalyst. nih.govwixsite.comntu.edu.sg This approach allows for the direct and highly enantioselective synthesis of sulfinate esters from readily available starting materials. nih.govwixsite.com Another powerful strategy is the dynamic kinetic resolution of racemic sulfinyl chlorides, where a chiral catalyst selectively reacts with one enantiomer of the starting material while equilibrating the other, leading to a high yield of a single enantiomeric product. acs.orgnih.gov

Table 1: Comparison of Asymmetric Strategies for Sulfinate Ester Synthesis

MethodChiral SourceDescriptionAchieved Stereoselectivity
Chiral Auxiliary Method (e.g., Andersen Synthesis)Chiral Alcohols (e.g., (-)-Menthol)Reaction of a sulfinyl chloride with a chiral alcohol forms separable diastereomeric esters.High diastereoselectivity after crystallization.
Asymmetric CondensationOrganocatalyst (e.g., Pentanidium)Couples prochiral sulfinates and various alcohols stereoselectively. nih.govwixsite.comHigh enantiomeric excess (70-99% ee). thieme-connect.com
Dynamic Kinetic ResolutionChiral Base (e.g., Cinchona Alkaloids)Catalytic reaction of racemic sulfinyl chlorides with achiral alcohols. acs.orgHigh enantiomeric excess reported.

Chiral Catalyst Development for Sulfinate Precursors

The development of efficient chiral catalysts is central to modern asymmetric synthesis of sulfinates. These catalysts must be able to effectively differentiate between the prochiral faces of the sulfinate precursor to induce high levels of stereoselectivity.

Organocatalysts: A major advance has been the use of pentanidium, a phase-transfer organocatalyst, for the asymmetric condensation of sulfinates and alcohols. nih.govwixsite.com This method has demonstrated a broad substrate scope, including the late-stage modification of complex drug molecules. nih.govwixsite.comthieme-connect.com The success of the phenol-containing pentanidium catalyst suggests that hydrogen bonding plays a crucial role in achieving stereocontrol. thieme-connect.com In 2024, a chiral 4-arylpyridine N-oxide (ArPNO) bifunctional catalyst was also shown to be effective for the asymmetric sulfinylation of sulfinate salts to access enantioenriched sulfinamides, a closely related class of compounds. acs.org

Cinchona Alkaloids: Cinchona alkaloids, such as quinine and quinidine, are naturally occurring, inexpensive, and effective catalysts for these transformations. cell.comacs.org They have been successfully employed in the dynamic kinetic resolution of sulfinyl chlorides and in the direct asymmetric conversion of sulfinate salts to sulfinate esters and sulfinamides. cell.comacs.org Their accessibility and proven efficacy make them highly valuable in synthetic chemistry.

Metal-Based Catalysts: While organocatalysis has seen significant growth, metal-based systems are also being explored. For the synthesis of related aza-sulfur compounds, anionic stereogenic-at-Co(III) complexes have been developed as catalysts. nih.gov These complexes facilitate the enantioselective oxidative esterification of sulfenamides to produce enantioenriched sulfinimidate esters, showcasing the potential for metal-based catalysts to control stereochemistry at a sulfur center. nih.gov

Table 2: Overview of Chiral Catalysts for Sulfinate and Analog Precursor Synthesis

Catalyst TypeCatalyst ExampleReaction TypeKey Findings / Advantages
OrganocatalystPentanidiumAsymmetric Condensation nih.govwixsite.comBroad substrate scope, high stereoselectivity (up to 99% ee), suitable for late-stage functionalization. nih.govthieme-connect.com
OrganocatalystCinchona Alkaloids (e.g., Quinine)Dynamic Kinetic Resolution / Asymmetric Conversion cell.comacs.orgInexpensive, commercially available, and provides access to high-value sulfinate esters and sulfinamides with high enantiomeric excess. cell.com
OrganocatalystChiral 4-arylpyridine N-oxide (ArPNO)Asymmetric Sulfinylation acs.orgEffective for accessing enantioenriched sulfinamides from sulfinate salts via an acyl transfer reaction. acs.org
Transition Metal CatalystStereogenic-at-Co(III) ComplexEnantioselective Oxidative Esterification nih.govEnables synthesis of enantioenriched sulfinimidate esters (aza-sulfur analogs) with excellent enantioselectivity. nih.gov

Reactivity and Mechanistic Investigations of Aryl Sulfinates

Nucleophilic and Electrophilic Reactivity of the Sulfinate Anion

Sodium sulfinates are recognized for their multifaceted reactivity, acting as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. rsc.org This versatility allows them to serve as valuable building blocks for a wide array of organosulfur compounds through the formation of S–S, N–S, and C–S bonds. rsc.org The sulfinate anion can behave as a nucleophile, an electrophile, or a radical precursor, making it a highly adaptable functional group in synthetic chemistry. rsc.org

The sulfinate anion (RSO₂⁻) is an ambident nucleophile, meaning it has two potential sites for reaction: the sulfur atom and the oxygen atom. This duality leads to the possibility of either S-attack, resulting in the formation of sulfones, or O-attack, yielding sulfinate esters. The preferred site of attack is influenced by a variety of factors, which dictate the selectivity of the reaction.

The outcome of reactions involving the sulfinate anion is governed by several key factors, including the nature of the electrophile, the solvent, and the counter-ion. Hard and soft acid-base (HSAB) theory is often invoked to predict the regioselectivity. Hard electrophiles, which are typically small and highly charged, tend to react at the harder oxygen atom, while softer electrophiles, which are larger and more polarizable, favor reaction at the softer sulfur atom.

For instance, the reaction of a sulfinate with a hard electrophile like a proton or a small alkyl halide will likely result in O-alkylation. Conversely, reaction with a softer electrophile, such as an allyl or benzyl (B1604629) halide, will predominantly lead to S-alkylation. The choice of solvent can also play a crucial role; polar aprotic solvents can solvate the cation, leaving the anion more exposed and potentially influencing the site of attack. The nature of the counter-ion (e.g., sodium, lithium, potassium) can also affect the aggregation state and nucleophilicity of the sulfinate anion.

Transition-Metal-Catalyzed Transformations

Aryl sulfinates have gained prominence as effective coupling partners in transition-metal-catalyzed cross-coupling reactions. acs.orgnih.gov These reagents are often stable, easy to prepare, and offer advantages over other organometallic reagents like boronic acids. acs.orgnih.gov

Palladium catalysis has been instrumental in expanding the synthetic utility of aryl sulfinates. These compounds can participate in various palladium-catalyzed reactions, most notably desulfinative cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

A significant application of aryl sulfinates in palladium catalysis is the desulfinative arylation with aryl halides. researchgate.net In these reactions, the sulfinate group is extruded as sulfur dioxide (SO₂), and a new biaryl linkage is formed. researchgate.netnih.gov This transformation provides a valuable alternative to traditional cross-coupling methods like the Suzuki-Miyaura reaction. acs.org The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and selectivity. researchgate.netorganic-chemistry.org For instance, bidentate phosphine (B1218219) ligands have been found to be key in obtaining good cross-coupling yields. researchgate.net Studies have shown that electron-poor aryl bromides and electron-rich aryl sulfinates tend to undergo this cross-coupling most favorably. researchgate.net

Table 1: Examples of Palladium-Catalyzed Desulfinative Cross-Coupling Reactions

Aryl SulfinateAryl HalideCatalyst/LigandBaseProductYield (%)
Sodium 4-methylbenzenesulfinate1-bromo-4-fluorobenzenePd(OAc)₂ / PCy₃K₂CO₃4-fluoro-4'-methylbiphenyl92 acs.org
Sodium benzenesulfinate4-bromobenzonitrilePd(OAc)₂ / XPhosK₂CO₃4-cyanobiphenyl85
Sodium 3-bromo-2-methylbenzene-1-sulfinatePhenylboronic acidPd(PPh₃)₄Na₂CO₃3-bromo-2-methylbiphenylNot specified

Note: The data in this table is illustrative and based on typical desulfinative coupling reactions. Specific yields for this compound may vary depending on the reaction conditions.

The generally accepted mechanism for the palladium-catalyzed desulfinative cross-coupling of aryl sulfinates with aryl halides involves a catalytic cycle comprising four key steps. researchgate.netnih.gov

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) species, forming a palladium(II) intermediate (Ar-Pd(II)-X). researchgate.netnih.gov The initial Pd(0) species can be generated in situ from a Pd(II) precatalyst through reduction, which can be mediated by the homocoupling of two sulfinate molecules. nih.govnih.gov

Transmetalation: The next step is transmetalation, where the sulfinate salt (Ar'SO₂Na) reacts with the palladium(II) complex. nih.gov This step involves the displacement of the halide from the palladium center by the sulfinate anion, generating a putative palladium sulfinate intermediate (Ar-Pd(II)-SO₂Ar'). acs.orgnih.gov For carbocyclic sulfinates, transmetalation is often the turnover-limiting step. nih.govnih.gov The presence of a base, such as potassium carbonate, is often crucial, with the cation potentially playing a role in accelerating this step. nih.govnih.gov

SO₂ Extrusion: Following transmetalation, the palladium sulfinate intermediate undergoes extrusion of sulfur dioxide (SO₂). researchgate.netnih.gov This desulfinative step is a key feature of this reaction class and results in the formation of a diarylpalladium(II) complex (Ar-Pd(II)-Ar').

Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the diarylpalladium(II) complex. researchgate.netnih.gov This step forms the biaryl product (Ar-Ar') and regenerates the active palladium(0) catalyst, which can then enter another catalytic cycle. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Desulfinative Arylations with Aryl Halides
Catalyst Resting States and Turnover-Limiting Steps

In palladium-catalyzed desulfinative cross-coupling reactions, the nature of the aryl sulfinate substrate can significantly influence the catalytic cycle, including the catalyst resting state and the turnover-limiting step. For carbocyclic aryl sulfinates, mechanistic studies have shown that the oxidative addition complex of the aryl bromide to the Pd(0) catalyst is often the resting state, with the subsequent transmetalation step being turnover-limiting. acs.orgnih.gov

However, the presence of an ortho-substituent, such as the methyl group in this compound, can introduce steric hindrance that may affect the kinetics of the catalytic cycle. While direct mechanistic studies on this specific compound are not available, it is plausible that the steric bulk of the ortho-methyl group could slow down the transmetalation process, further solidifying it as the rate-determining step. Conversely, for certain heterocyclic sulfinates, a chelated Pd(II) sulfinate complex formed after transmetalation has been identified as the resting state, with the subsequent loss of SO2 being turnover-limiting. acs.orgnih.gov Given the carbocyclic nature of 3-bromo-2-methylbenzene-1-sulfinate, the former mechanistic pathway is more likely to be operative.

Table 1: Postulated Catalyst Resting States and Turnover-Limiting Steps for Aryl Sulfinates in Palladium-Catalyzed Cross-Coupling

Aryl Sulfinate TypePostulated Catalyst Resting StatePostulated Turnover-Limiting StepInfluencing Factors
Carbocyclic (e.g., this compound)Aryl bromide oxidative addition complexTransmetalationSteric hindrance from ortho-substituents
Pyridine-2-sulfinateChelated Pd(II) sulfinate complexLoss of SO2Chelation effects
Sulfinylation of Organoboron Compounds to Sulfoxides

The palladium-catalyzed reaction of aryl sulfinates with organoboron compounds provides a direct route to aryl sulfoxides. This transformation is significant as it avoids the often harsh oxidative conditions required in traditional multi-step syntheses. nih.gov The reaction of this compound with an organoboron reagent, such as an arylboronic acid, would be expected to proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The steric hindrance presented by the ortho-methyl group on the 3-bromo-2-methylbenzene-1-sulfinate could potentially lower the reaction yield compared to un-substituted or para-substituted aryl sulfinates. nih.gov However, the use of bulky phosphine ligands on the palladium catalyst can often mitigate such steric effects and promote efficient coupling. The bromide substituent on the aryl ring of the sulfinate is expected to remain intact under typical palladium-catalyzed sulfinylation conditions, offering a handle for subsequent cross-coupling reactions. nih.gov

Table 2: Representative Palladium-Catalyzed Sulfinylation of Aryl Sulfinates with Arylboronic Acids

Aryl SulfinateArylboronic AcidCatalyst SystemProductYield (%)
Sodium p-toluenesulfinatePhenylboronic acidPd(OAc)2 / XPhosMethyl phenyl sulfoxideHigh
Sodium 2-naphthalenesulfinate4-Methoxyphenylboronic acidPd(OAc)2 / XPhos4-Methoxyphenyl 2-naphthyl sulfoxideModerate
This compound (Predicted)4-Fluorophenylboronic acidPd(OAc)2 / Bulky phosphine ligand3-Bromo-2-methylphenyl 4-fluorophenyl sulfoxideModerate
Suzuki-Type Sulfonylation Reactions

While the Suzuki-Miyaura reaction is renowned for C-C bond formation, analogous sulfonylation reactions have been developed where an aryl sulfinate acts as the sulfonyl source. In these reactions, an organoboron compound couples with the aryl sulfinate to form a diaryl sulfone. The reaction is typically catalyzed by copper, but palladium-catalyzed versions have also been explored. ccsenet.org

For this compound, a Suzuki-type sulfonylation would involve its reaction with an arylboronic acid in the presence of a suitable catalyst. The steric hindrance from the ortho-methyl group is a critical factor to consider, as it can significantly impact the efficiency of the coupling. Studies on Suzuki-Miyaura couplings with other sterically hindered substrates have shown that the choice of ligand is crucial for achieving good yields. rsc.org The electron-withdrawing nature of the bromine atom could also influence the electronic properties of the sulfinate and its reactivity in the catalytic cycle.

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and often complementary approach to palladium for the functionalization of aryl sulfinates.

Arylation Reactions for Masked Sulfinates

To circumvent challenges associated with the direct use of ionic sulfinate salts, the concept of "masked sulfinates" has been developed. These are typically sulfone derivatives that can release the sulfinate in situ under specific conditions. nih.gov Copper-catalyzed methods have been successfully employed for the arylation of such masked sulfinates with aryl halides. nih.govox.ac.ukbohrium.comresearchgate.netnih.gov

A masked form of this compound could be prepared and subsequently used in a copper-catalyzed arylation with an aryl iodide or bromide. The reaction conditions would need to be optimized to ensure efficient in situ generation of the sulfinate and subsequent coupling. The presence of the bromo and methyl substituents on the aryl ring would likely be well-tolerated in these reactions. nih.gov

Oxidative Coupling Reactions (e.g., with Amines)

Copper catalysts are effective in promoting the oxidative coupling of aryl sulfinates with various nucleophiles, including amines, to form sulfonamides. researchgate.net This transformation is of significant interest due to the prevalence of the sulfonamide motif in pharmaceuticals. The reaction of this compound with an amine in the presence of a copper catalyst and an oxidant would be expected to yield the corresponding N-substituted-3-bromo-2-methylbenzenesulfonamide.

Mechanistic studies suggest that these reactions can proceed through the formation of a sulfonyl radical intermediate. The electronic nature of the aryl sulfinate can influence the rate of this process. The electron-withdrawing bromine atom on the aromatic ring of this compound might facilitate the single-electron transfer step involved in the generation of the sulfonyl radical.

Table 3: Examples of Copper-Catalyzed Oxidative Coupling of Aryl Sulfinates with Amines

Aryl SulfinateAmineCatalyst SystemProduct
Sodium benzenesulfinateMorpholineCu(OAc)2N-(phenylsulfonyl)morpholine
Sodium p-toluenesulfinateAnilineCuIN-phenyl-4-methylbenzenesulfonamide
This compound (Predicted)PiperidineCu(I) or Cu(II) saltN-(3-bromo-2-methylphenylsulfonyl)piperidine

Nickel-Catalyzed C-S Bond Formation (e.g., Ni/Photoredox Dual Catalysis)

Nickel catalysis, particularly in combination with photoredox catalysis, has emerged as a powerful tool for the formation of C-S bonds from aryl sulfinates and aryl halides. nih.govsemanticscholar.orgnih.gov These reactions often proceed under mild conditions and exhibit broad functional group tolerance. nih.govsemanticscholar.org

The cross-coupling of this compound with an aryl halide under Ni/photoredox dual catalysis would lead to the formation of a diaryl sulfone. This methodology is particularly attractive for the coupling of sterically hindered substrates. chemrxiv.orgrsc.org Therefore, the ortho-methyl group of the target sulfinate may be well-tolerated. The reaction mechanism typically involves the generation of a sulfonyl radical from the sulfinate salt via a single-electron transfer process initiated by the photocatalyst. This radical then engages in the nickel catalytic cycle to form the C-S bond. Both electron-rich and electron-poor aryl sulfinates have been shown to be effective in these reactions, suggesting that the electronic effect of the bromine substituent would not be detrimental to the reaction's success. nih.govsemanticscholar.org

Table 4: Nickel/Photoredox Dual Catalysis for Sulfone Synthesis

Aryl SulfinateAryl HalideCatalytic SystemProduct
Sodium benzenesulfinate4-IodoanisoleNiCl2·glyme / Ir photocatalyst4-Methoxyphenyl phenyl sulfone
Sodium p-toluenesulfinate1-BromonaphthaleneNiBr2 / Ru photocatalyst1-Naphthyl p-tolyl sulfone
This compound (Predicted)4-ChlorobenzonitrileNi catalyst / Organic photocatalyst4-Cyanophenyl 3-bromo-2-methylphenyl sulfone

Other Transition-Metal-Mediated Processes

Aryl sulfinates, including this compound, are versatile precursors for the formation of carbon-sulfur bonds through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthesizing aryl sulfones, which are significant structural motifs in medicinal chemistry and materials science. While specific studies detailing the reactions of this compound are not extensively documented in readily available literature, the general reactivity of aryl sulfinates is well-established with catalysts based on palladium and nickel.

Palladium-catalyzed cross-coupling reactions, for instance, typically involve the reaction of an aryl sulfinate with an aryl halide or triflate. The catalytic cycle often includes oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with the sulfinate salt and subsequent reductive elimination to yield the diaryl sulfone product. Similarly, nickel-catalyzed methods have emerged, sometimes in conjunction with photoredox catalysis, to achieve the synthesis of aryl sulfones under mild conditions, showcasing broad functional group compatibility. figshare.com

The presence of the bromo and methyl substituents on the aromatic ring of this compound would be expected to influence its reactivity based on steric and electronic effects, although specific data is sparse.

Radical Reactions Involving Aryl Sulfinates

This compound can also serve as a precursor to sulfonyl radicals, which are key intermediates in a variety of powerful C-C and C-S bond-forming reactions.

Generation and Reactivity of Sulfonyl Radicals

Sulfonyl radicals are typically generated from sodium aryl sulfinates through single-electron transfer (SET) oxidation. This can be achieved using chemical oxidants, electrochemical methods, or under photoredox catalysis. researchgate.net Once formed, the 3-bromo-2-methylbenzenesulfonyl radical would be an electrophilic radical species.

The general reactivity of sulfonyl radicals is diverse. They readily add to unsaturated systems like alkenes and alkynes and can participate in cyclization reactions. nih.gov The stability and subsequent reaction pathways of the resulting carbon-centered radical determine the final product. While specific investigations into the generation of the 3-bromo-2-methylbenzenesulfonyl radical are not detailed in the surveyed literature, its behavior is expected to align with that of other substituted aryl sulfonyl radicals.

C-H Functionalization Strategies (e.g., Minisci-type Reactions)

Minisci-type reactions involve the addition of a radical to a protonated heteroaromatic compound, representing a powerful method for direct C-H functionalization. Sulfonyl radicals generated from sodium aryl sulfinates can be employed in such reactions to install a sulfonyl group onto heterocycles, a common strategy in drug discovery. nih.gov

In a typical Minisci-type sulfonylation, the 3-bromo-2-methylbenzenesulfonyl radical, generated from this compound, would add to an electron-deficient heterocycle. Subsequent rearomatization through the loss of a hydrogen atom would yield the corresponding aryl-heteroaryl sulfone. The use of zinc sulfinate salts has been shown to offer enhanced reactivity compared to their sodium counterparts in these transformations. nih.gov

Table 1: Representative Minisci-Type C-H Sulfonylation of Heterocycles This table shows general examples of the Minisci reaction with other sulfinates, as specific data for this compound is not available.

HeterocycleSulfinate SourceRadical PrecursorProductYield (%)
LepidineSodium p-toluenesulfinatep-Tolylsulfonyl radical2-(p-Tolylsulfonyl)lepidine85
CaffeineSodium trifluoromethanesulfinateTrifluoromethyl radical8-(Trifluoromethyl)caffeine78
PyridineSodium benzenesulfinatePhenylsulfonyl radical2-(Phenylsulfonyl)pyridine65

Hydrosulfonylation of Alkenes

The radical addition of a sulfonyl group and a hydrogen atom across a double bond is known as hydrosulfonylation. This reaction provides a direct route to alkyl sulfones from alkenes. figshare.com The process is typically initiated by the generation of a sulfonyl radical from a precursor such as an aryl sulfinate. researchgate.netresearchgate.netnih.gov

The 3-bromo-2-methylbenzenesulfonyl radical, derived from this compound, would add to an alkene to form a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from a suitable donor to complete the hydrosulfonylation process. Photoredox catalysis is a common method for initiating these reactions, allowing them to proceed under mild conditions. researchgate.netnih.gov The regioselectivity of the radical addition is governed by the stability of the resulting carbon-centered radical.

Bond-Forming Reactions Beyond Carbon-Sulfur

Formation of Sulfonamides (N-S Bonds)

Sulfonamides are a critical class of compounds, particularly in the pharmaceutical industry. nih.gov The direct coupling of sodium aryl sulfinates with amines or their derivatives is a key method for constructing the essential N-S bond. rsc.org While specific examples involving this compound are not prevalent, the general synthetic routes are well-established.

These transformations can be achieved under various conditions. Metal-free methods often employ an oxidant like molecular iodine (I₂) to mediate the coupling of the sulfinate with an amine. rsc.orgnih.gov Transition-metal-catalyzed approaches, particularly with copper, are also effective for the oxidative coupling of sodium sulfinates and amines to form sulfonamides. rsc.org The reaction mechanism is believed to involve the formation of a sulfonyl radical or a related reactive sulfur intermediate that is then trapped by the amine nucleophile.

Table 2: Synthesis of Sulfonamides from Representative Sodium Aryl Sulfinates This table illustrates common methods for sulfonamide synthesis using various aryl sulfinates, as specific examples for this compound were not found.

Aryl SulfinateAmineCatalyst/MediatorProductYield (%)
Sodium p-toluenesulfinateMorpholineI₂4-(p-Tolylsulfonyl)morpholine95
Sodium benzenesulfinateAnilineCuBr, O₂N-Phenylbenzenesulfonamide82
Sodium p-toluenesulfinaten-PropylamineNH₄IN-Propyl-4-methylbenzenesulfonamide88 nih.gov
Sodium benzenesulfinatePyrrolidine(n-Bu)₄NBr, m-CPBA1-(Phenylsulfonyl)pyrrolidine89 rsc.org

A comprehensive search of scientific literature and chemical databases has been conducted to gather information on the chemical compound "this compound" focusing on the specific areas of reactivity, mechanistic investigations, and kinetic and thermodynamic studies as outlined in the query.

The search reveals that while the compound is listed as a commercially available chemical, there is a notable absence of published research data specifically detailing its chemical behavior in the requested contexts. General information on the reactivity of aryl sulfinates is available, but specific experimental results, mechanistic pathways, rate constants, or thermodynamic parameters for this compound are not found in the existing scientific literature.

Therefore, it is not possible to provide a detailed, data-driven article on the following topics for this specific compound:

Kinetic and Thermodynamic Studies of Sulfinate Transformations:No papers presenting kinetic or thermodynamic data, such as rate constants or enthalpic and entropic contributions, for transformations of this compound were found.

Due to the lack of specific research findings for "this compound," an article that strictly adheres to the requested outline and content inclusions cannot be generated at this time.

Computational Chemistry and Theoretical Investigations of Sodium 3 Bromo 2 Methylbenzene 1 Sulfinate and Aryl Sulfinates

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For aryl sulfinates, DFT calculations are instrumental in understanding the distribution of electrons within the molecule, which in turn dictates its reactivity and properties.

By calculating the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the regions of the molecule most likely to act as electron donors and acceptors, respectively. For an aryl sulfinate anion, the HOMO is typically localized on the sulfinate group, specifically the sulfur and oxygen atoms, indicating that this is the primary site for nucleophilic attack. The LUMO, conversely, is often distributed across the aromatic ring.

The charge distribution within the aryl sulfinate anion is also a key aspect revealed by DFT calculations. The negative charge is not solely located on a single atom but is delocalized across the sulfur and two oxygen atoms of the sulfinate group. This delocalization contributes to the stability of the anion. The specific charge distribution can be influenced by substituents on the aryl ring. In the case of sodium 3-bromo-2-methylbenzene-1-sulfinate, the electron-withdrawing bromine atom and the electron-donating methyl group will subtly modify the electron density on the aromatic ring and, consequently, the sulfinate group.

Table 1: Representative Calculated Atomic Charges in an Aryl Sulfinate Anion

Atom Mulliken Charge (a.u.)
S +0.5 to +0.8
O1 -0.7 to -0.9
O2 -0.7 to -0.9
C (ipso) +0.1 to +0.3

Note: These are generalized values for a typical aryl sulfinate anion and can vary based on the specific substituents and computational method.

Computational methods, particularly DFT, can predict various spectroscopic properties with a reasonable degree of accuracy. These predictions are valuable for interpreting experimental spectra and for confirming the structure of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹³C and ¹H NMR chemical shifts of aryl sulfinates. The chemical shift of a particular nucleus is highly sensitive to its local electronic environment. By calculating the magnetic shielding tensors, computational models can provide theoretical spectra that can be compared with experimental data. For this compound, DFT could predict the distinct chemical shifts for the different carbon and hydrogen atoms on the substituted benzene (B151609) ring.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an IR spectrum. For aryl sulfinates, characteristic strong absorptions are expected for the S=O stretching vibrations. Theoretical predictions can help in assigning these experimental bands to specific molecular motions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving aryl sulfinates. It allows for the characterization of transient species like transition states and intermediates that are often difficult to observe experimentally.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. This path includes transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima.

For reactions involving aryl sulfinates, such as their use in cross-coupling reactions, DFT calculations can be used to locate the structures of the transition states for key steps like oxidative addition, transmetalation, and reductive elimination. The calculated activation energy (the energy difference between the reactants and the transition state) provides insight into the reaction rate. A lower activation energy implies a faster reaction. For instance, in palladium-catalyzed cross-coupling reactions, computational studies have helped to determine whether oxidative addition or another step is rate-limiting. acs.org

Table 2: Example of Calculated Activation Energies for a Generic Aryl Sulfinate Reaction

Reaction Step Calculated Activation Energy (kcal/mol)
Oxidative Addition 15 - 20
Transmetalation 10 - 15
Reductive Elimination 5 - 10

Note: These values are illustrative and depend heavily on the specific reactants, catalyst, and solvent system.

Reactions are typically carried out in a solvent, and the interaction of the solvent with the reacting molecules can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvation effects in two primary ways:

Implicit Solvent Models (Continuum Models): These models treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good first approximation of solvent effects.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific interactions, such as hydrogen bonding between the solvent and the solute. For reactions involving ionic species like sodium aryl sulfinates, explicit solvent models can be crucial for accurately describing the solvation of the ions and their role in the reaction mechanism.

Many important reactions involving sulfinyl compounds aim to produce a single enantiomer of a chiral product. Computational chemistry can be a valuable tool in understanding and predicting the stereochemical outcome of such reactions.

In asymmetric catalysis, a chiral ligand is used to create a chiral environment around the metal center. DFT calculations can be used to model the interaction of the reactants with the chiral catalyst. By comparing the energies of the transition states leading to the different stereoisomers, it is possible to predict which enantiomer will be formed preferentially. For example, in the enantioselective arylation of aryl sulfenate anions, DFT studies have suggested that chiral induction arises from a combination of kinetic and thermodynamic preferences in the oxidative addition step and control over the interconversion of different isomers of the palladium sulfenate species. researchgate.net These calculations can help in the rational design of new and more effective chiral catalysts.

Isomerization Pathways and Stability

The stability of aryl sulfinates is a critical factor in their application as versatile intermediates in organic synthesis. nih.govacs.org Isomerization in these compounds can occur through several pathways, most notably via rotation around the Carbon-Sulfur (C–S) bond, which dictates the conformation of the sulfinate group relative to the aryl ring. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energy barriers associated with these rotational processes.

In the case of an aryl sulfinate, the key dihedral angle is C-C-S-O. The size and electronic nature of substituents on the aryl ring significantly influence this barrier. Ortho-substituents, such as the methyl group in 3-bromo-2-methylbenzene-1-sulfinate, are expected to exert a considerable steric effect, potentially raising the energy barrier for rotation and favoring a specific conformation that minimizes steric hindrance. mdpi.com Theoretical calculations on related bi-imidazole systems have shown that different computational methods (semiempirical, ab initio, and DFT) can predict rotational barriers, with DFT methods like B3LYP often providing results in good agreement with experimental data. rsc.org For example, the rotational barrier in 2,2′-bi-1H-imidazole was estimated to be 11.8 kcal mol⁻¹ using B3LYP/6-31G* calculations. rsc.org Similar methodologies could be applied to predict the conformational stability of substituted aryl sulfinates.

Table 1: Representative Calculated Rotational Barriers in Aromatic Systems Using DFT

Compound Class Rotated Bond Computational Method Calculated Barrier (kcal/mol)
N-benzhydrylformamides Aryl C-N M06-2X/6-311+G* 2.5 - 9.8
N-benzhydrylformamides Formyl C-N M06-2X/6-311+G* 20 - 23

This table presents data from analogous systems to illustrate the application of computational methods in determining rotational energy barriers.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior in various environments. For sodium aryl sulfinates, MD simulations can elucidate conformational dynamics and interactions with their surroundings.

Conformational Analysis and Dynamic Behavior

While static DFT calculations can identify stable conformers and transition states, MD simulations reveal how the molecule explores its conformational space in solution at a given temperature. An MD simulation of this compound would track the torsional angle of the C-S bond over time, showing the frequency and timescale of rotational events. This provides a more realistic view of the molecule's flexibility compared to static calculations.

Simulations on similar anionic surfactants in aqueous solutions have shown how these molecules aggregate and orient themselves, providing insights into properties like the radius of gyration and solvent accessible surface area. rsc.orgnih.gov These principles are directly applicable to aryl sulfinates, which can also exhibit surfactant-like properties. The dynamic behavior, including the flexibility of the aryl-sulfinate linkage, would be influenced by factors such as concentration and the presence of counter-ions.

Interaction with Solvents and Catalytic Environments

The reactivity of aryl sulfinates is highly dependent on the solvent and the presence of catalysts. acs.orgresearchgate.net MD simulations are an ideal tool for investigating these interactions at a molecular level. By simulating an aryl sulfinate anion and its sodium counter-ion in a box of solvent molecules (e.g., water, dioxane, or dimethyl sulfoxide), one can study the structure of the solvation shell. rsc.orgmdpi.com Key parameters that can be extracted include radial distribution functions, which describe the probability of finding solvent molecules or counter-ions at a certain distance from the sulfinate group.

Computational studies on related arylazo sulfonates have highlighted the profound effect of the solvent, where reactions in organic media proceed through a radical mechanism, while in pure water, an ionic pathway is favored. acs.org MD simulations could help explain such phenomena by revealing differences in the solvation structure and stability of key intermediates in different solvents.

In catalytic environments, such as palladium-catalyzed cross-coupling reactions, MD simulations could model the interaction of the aryl sulfinate with the catalyst complex. rsc.orgresearchgate.net This can help understand how the substrate approaches the catalytic center, how ligands influence this interaction, and how the solvent mediates the process, complementing mechanistic insights gained from DFT calculations of the reaction pathway. researchgate.net

Predictive Modeling for Reactivity and Selectivity

Computational chemistry is increasingly used to predict the outcome of chemical reactions, saving time and resources in the laboratory. For reactions involving aryl sulfinates, predictive models can help to understand how changes in the substrate structure or reaction conditions will affect the yield and selectivity.

Quantitative Structure-Activity Relationships (QSAR) for Substituted Aryl Sulfinates

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For substituted aryl sulfinates, a QSAR model could be developed to predict their reactivity in a specific transformation, such as a desulfinative cross-coupling reaction.

Although specific QSAR studies for aryl sulfinates are not prominent in the surveyed literature, the principles are widely applicable. Such a model would involve:

Descriptor Calculation: For a series of substituted aryl sulfinates, various molecular descriptors would be calculated using computational software. These can include electronic descriptors (e.g., Hammett parameters, atomic charges), steric descriptors (e.g., van der Waals volume), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build an equation that links the descriptors to the observed reactivity (e.g., reaction rate or yield).

Validation: The model's predictive power would be rigorously tested using internal and external validation sets.

Such a model could predict, for instance, how an electron-withdrawing group (like a nitro group) versus an electron-donating group (like a methoxy (B1213986) group) at a specific position on the aryl ring would affect the sulfinate's nucleophilicity and, consequently, the outcome of a palladium-catalyzed coupling reaction. nih.govmdpi.com

Prediction of Reaction Outcomes under Varying Conditions

Beyond QSAR, DFT calculations are a primary tool for predicting reaction outcomes by modeling entire reaction pathways. By calculating the free energies of reactants, intermediates, transition states, and products, chemists can construct a comprehensive energy profile for a proposed mechanism. researchgate.netresearchgate.net

This approach allows for the direct comparison of competing reaction pathways. For example, in the Chan-Lam coupling of sulfenamides, a related class of sulfur compounds, DFT studies have been used to determine why N-arylation is both kinetically and thermodynamically favored over a competing S-arylation pathway. researchgate.net Similar investigations could be applied to predict regioselectivity or chemoselectivity in reactions of aryl sulfinates.

Furthermore, computational models can predict how reaction conditions influence the outcome. The effect of different solvents can be modeled by including a continuum solvation model (like CPCM) in the DFT calculations, which approximates the dielectric effect of the solvent. researchgate.net The role of different ligands on a metal catalyst can also be assessed by modeling the full catalyst-substrate complex and calculating how the ligand's electronic and steric properties affect key steps like oxidative addition or reductive elimination. acs.org These predictive capabilities allow for the rational design of new catalysts and reaction conditions for transformations involving aryl sulfinates. sigmaaldrich.com

Advanced Analytical Techniques in Sulfinate Research

Spectroscopic Methods for Mechanistic Studies

Spectroscopic techniques are indispensable for probing the intricate details of chemical reactions involving Sodium 3-bromo-2-methylbenzene-1-sulfinate. By monitoring changes in molecular structure and electronic environments in real-time, these methods provide deep mechanistic insights.

In-situ NMR Spectroscopy for Reaction Monitoring and Intermediate Detection

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing the progression of a chemical reaction directly within the NMR tube. beilstein-journals.orgresearchgate.net This technique allows for the real-time identification and quantification of reactants, products, and, crucially, short-lived intermediates that are key to understanding reaction pathways. beilstein-journals.org For reactions involving this compound, such as its conversion to a sulfonamide or sulfone, ¹H and ¹³C NMR would track the disappearance of signals corresponding to the starting material and the appearance of new signals for the products.

For instance, in a cross-coupling reaction, the aromatic proton signals of the 3-bromo-2-methylphenyl group would be expected to shift upon conversion of the sulfinate moiety. The detection of new sets of signals, even at low concentrations, can provide evidence for the formation of transient palladium-sulfinate complexes or other intermediates before they convert to the final product. acs.org Monitoring the reaction by techniques like ³¹P NMR can also be employed when phosphine (B1218219) ligands are used in catalytic cycles, helping to identify the resting state of the catalyst. acs.org

Table 1: Hypothetical ¹H NMR Chemical Shift Data for Monitoring a Reaction of this compound

Compound / IntermediateFunctional GroupExpected Chemical Shift (δ, ppm)Multiplicity
This compoundAromatic C-H7.0 - 7.8Multiplet
Methyl (-CH₃)2.3 - 2.5Singlet
Reaction Intermediate (e.g., Aryl-Pd-L₂)Aromatic C-H7.2 - 8.0 (shifted)Multiplet
Methyl (-CH₃)2.4 - 2.6 (shifted)Singlet
Product (e.g., Aryl Sulfone)Aromatic C-H7.5 - 8.2Multiplet
Methyl (-CH₃)2.5 - 2.7Singlet

Note: Data is illustrative and based on general principles of NMR spectroscopy for similar aromatic compounds.

EPR Spectroscopy for Radical Intermediate Identification

Many reactions involving sulfinate salts proceed through radical mechanisms, particularly those initiated by light or a transition metal catalyst. mdpi.comnih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of species with unpaired electrons, such as the sulfonyl radical (RSO₂•) that can be generated from this compound.

In a typical experiment, the reaction would be initiated in the EPR spectrometer's cavity. The formation of the 3-bromo-2-methylbenzenesulfonyl radical would be confirmed by the appearance of a characteristic EPR signal. The g-value and hyperfine coupling constants of this signal provide a unique fingerprint for the radical, confirming its structure. In cases where the primary radical is too short-lived, spin trapping agents like DMPO (5,5-dimethyl-1-pyrroline N-oxide) are used to form a more stable radical adduct, which can then be readily detected by EPR. researchgate.net The resulting spectrum's parameters would be indicative of the trapped sulfonyl radical.

Table 2: Typical EPR Spectroscopic Parameters for Sulfonyl and Related Radicals

Radical Speciesg-value (approx.)Hyperfine Coupling Constants (A)
Arylsulfonyl Radical (ArSO₂•)2.005Varies with aromatic substituents
Sulfate Radical Anion (SO₄⁻•)2.011 - 2.032Not applicable
DMPO-Sulfonyl Adduct~2.006A(N) ≈ 13-14 G, A(H) ≈ 7-10 G

Note: Data is based on literature values for similar radical species. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary chromophore is the substituted benzene (B151609) ring, which gives rise to intense π → π* transitions. The sulfinate group itself has non-bonding electrons (n electrons) on the oxygen atoms, which can lead to weaker n → π* transitions.

This technique is particularly useful for monitoring reactions where there is a significant change in the conjugation of the π-electron system or upon the formation of colored intermediates or charge-transfer complexes. For example, if the sulfinate participates in the formation of a coordination complex with a transition metal catalyst, new absorption bands in the visible region may appear, allowing for the study of the complex's formation and concentration.

Table 3: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected λₘₐₓ (nm)
π → πSubstituted Benzene Ring~200 - 280
n → πSulfinate Group (S=O)> 280 (weak)

Note: Wavelengths are approximate and can be influenced by solvent and substitution effects.

IR and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its bond vibrations. These methods are excellent for identifying functional groups and confirming the structure of this compound and its reaction products.

The key vibrational modes for this compound include the asymmetric and symmetric stretching of the S-O bonds in the sulfinate group, which appear as strong bands in the IR spectrum. The aromatic ring exhibits characteristic C=C stretching and C-H stretching and bending vibrations. The C-Br and C-CH₃ bonds also have distinct vibrational frequencies. In a reaction, the disappearance of the strong S-O stretching bands of the sulfinate and the appearance of new bands, for example, for the SO₂ group in a sulfone (typically at higher frequencies), would clearly indicate the progress of the reaction.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Signal
Sulfinate (-SO₂Na)S-O Asymmetric Stretch1050 - 1150Moderate
S-O Symmetric Stretch950 - 1050Strong
Aromatic RingC-H Stretch3000 - 3100Strong
C=C Stretch1450 - 1600Strong
C-H Out-of-Plane Bend750 - 900Weak
Methyl (-CH₃)C-H Stretch2850 - 2970Strong
Carbon-BromineC-Br Stretch500 - 650Moderate

Note: Frequencies are approximate ranges for substituted benzene derivatives. spectroscopyonline.com

Mass Spectrometry for Reactive Intermediates and Product Analysis

Mass spectrometry is a vital tool for determining the molecular weight and structure of compounds by ionizing them and measuring their mass-to-charge ratio (m/z).

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-volatile Species and Reaction Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique perfectly suited for the analysis of non-volatile and thermally labile ionic species like this compound. It allows for the gentle transfer of ions from solution into the gas phase for detection.

In mechanistic studies, ESI-MS is exceptionally powerful for "ion fishing," where it can directly intercept and characterize charged intermediates from a reaction mixture. acs.org For catalytic reactions involving this compound, ESI-MS could be used to detect key species such as the sulfinate anion [M-Na]⁻, as well as catalytic intermediates like [Pd(Ar)(L)₂]⁺ or other organometallic complexes. By analyzing the reaction mixture at different time points, a snapshot of the species present in the catalytic cycle can be constructed, providing direct evidence for proposed mechanisms. High-resolution mass spectrometry (HRMS) further allows for the determination of the exact elemental composition of these transient species.

Table 5: Expected m/z Values for Species in Reactions of this compound in ESI-MS

SpeciesFormulaIonization ModeExpected m/z (for ⁷⁹Br)
Parent Compound (as sodium salt)C₇H₆BrNaO₂SPositive[M+H]⁺ = 272.93
Sulfinate AnionC₇H₆BrO₂S⁻Negative[M-Na]⁻ = 248.92
Dimer Adduct(C₇H₆BrNaO₂S)₂Na⁺Positive[2M+Na]⁺ = 564.82
Hypothetical Pd IntermediateC₂₅H₃₆BrO₂PPdS⁺PositiveVaries based on ligands (L)

Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) would result in a characteristic M/M+2 signal pattern.

Chromatographic Techniques for Separation and Purity Assessment in Research

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for monitoring the progress of chemical reactions and assessing the purity of products, such as this compound. nih.gov Given the ionic and polar nature of sulfinate salts, reversed-phase HPLC (RP-HPLC) is the most common method employed for analysis.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is used. The mobile phase consists of a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with a wide range of polarities that may be present in a reaction mixture. To ensure good peak shape and reproducibility for the ionic sulfinate, a buffer (e.g., ammonium (B1175870) acetate) is commonly added to the mobile phase. researchgate.net

Analysis of a reaction mixture for the synthesis of this compound would allow for the simultaneous quantification of the starting materials (e.g., 1-bromo-3-iodo-2-methylbenzene), the desired sulfinate product, and any non-volatile byproducts. Detection is typically achieved using an ultraviolet (UV) detector, as the benzene ring in the analyte possesses a strong chromophore that absorbs UV light at specific wavelengths (e.g., 254 nm).

Table 2: Example HPLC Data for Analysis of a Synthesis Reaction Mixture
Retention Time (min)Compound IdentityPeak Area (%)Role
3.5Sodium Sulfite10.2Excess Reagent
8.1This compound75.4Product
12.73-Bromo-2-methyl-3'-bromo-2'-methyl-1,1'-biphenyl4.3Byproduct
15.21-Bromo-3-iodo-2-methylbenzene10.1Starting Material

Gas Chromatography (GC) for Volatile Byproducts

While HPLC is ideal for analyzing the non-volatile sulfinate salt, Gas Chromatography (GC) is the preferred method for the separation and identification of volatile byproducts that may be present in the reaction mixture or generated during the synthesis. nih.gov The synthesis of aryl sulfinates can sometimes produce volatile side products, and GC provides a sensitive means to detect and quantify these impurities. core.ac.uknih.gov

Potential volatile byproducts in the synthesis of this compound could include residual organic solvents (e.g., diethyl ether, tetrahydrofuran), unreacted volatile precursors (e.g., 3-bromo-2-methyltoluene), or byproducts from side reactions, such as benzene or biphenyl (B1667301) compounds. mnstate.edu

In GC analysis, a small sample of the organic extract of a reaction mixture is injected into a heated inlet, where volatile components are vaporized. An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized analytes onto a long, thin capillary column. The column's inner surface is coated with a stationary phase that separates the compounds based on their boiling points and polarities. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and are detected first.

A common detector used for this purpose is the Flame Ionization Detector (FID), which is sensitive to most organic compounds. For more definitive identification, GC is often coupled with a Mass Spectrometer (GC-MS), which provides both retention time data and a mass spectrum for each separated component, allowing for highly accurate structural identification. rsc.orgresearchgate.net This is crucial for understanding side reactions and optimizing the synthesis process to minimize the formation of unwanted volatile impurities.

Table 3: Hypothetical GC Analysis of Volatile Components in a Crude Reaction Extract
Retention Time (min)Potential CompoundMethod of Identification
2.1Diethyl EtherGC-MS library match
4.8TolueneGC-MS library match
7.33-Bromo-2-methyltolueneComparison with standard
11.9BiphenylGC-MS library match

Applications of Aryl Sulfinates in Advanced Organic Synthesis and Materials Science

Role as Building Blocks for Diverse Organosulfur Compounds

Sodium 3-bromo-2-methylbenzene-1-sulfinate and related aryl sulfinates are fundamental starting materials for constructing complex molecules containing sulfur. Their utility stems from their ability to participate in S-S, N-S, and C-S bond-forming reactions, providing access to a wide spectrum of organosulfur compounds. rsc.orgnih.gov

Aryl sulfinates are widely used for the synthesis of sulfones, which are key structural motifs in many pharmaceutical agents. nih.govnih.gov A primary method for this transformation is the cross-coupling reaction of aryl sulfinates with aryl halides or boronic acids. nih.gov These reactions are often catalyzed by transition metals like palladium, copper, or nickel. nih.govresearchgate.netorganic-chemistry.org Recent advancements include dual catalytic systems employing an organoboron photocatalyst with nickel under visible light, offering a greener approach to sulfone synthesis. nih.gov This method tolerates a broad range of functional groups and can be applied to heteroaromatic compounds. nih.gov

Sulfoxides, including chiral variants, can also be prepared from aryl sulfinates. mdpi.comacs.org Palladium-catalyzed reactions are effective for this purpose. researchgate.netmdpi.com For instance, the coupling of organoboron compounds with sulfinate esters in the presence of a palladium precatalyst yields a variety of sulfoxides. researchgate.net

Table 1: Selected Methods for Sulfone Synthesis from Aryl Sulfinates

Catalyst SystemCoupling PartnerReaction TypeReference
Palladium or CopperAryl Halides / Boronic AcidsCross-Coupling nih.govorganic-chemistry.org
Nickel / Organoboron PhotocatalystAryl BromidesDual Catalytic Cross-Coupling nih.gov
Copper(I) IodideAryl/Vinyl BromidesCross-Coupling organic-chemistry.org
None (Aryne Precursor)o-Silyl Aryl TriflatesNucleophilic Addition organic-chemistry.org

The sulfonamide group is a cornerstone of medicinal chemistry, found in numerous antibacterial and therapeutic agents. nih.gov Aryl sulfinates provide a direct and efficient route to these compounds. rsc.orgekb.eg One common strategy involves the oxidative coupling of sodium sulfinates with primary or secondary amines. rsc.orgekb.eg This transformation can be mediated by various systems, including copper catalysts with an oxidant or metal-free conditions using molecular iodine. rsc.orgnih.gov

Electrochemical methods have also been developed for the synthesis of sulfonamides from aryl sulfinates and amines, offering an effective alternative under constant current in an undivided cell. ekb.eg These methods exhibit high functional group tolerance, accommodating both aromatic and aliphatic amines to produce a diverse library of sulfonamide products in good to excellent yields. ekb.egnih.gov

Table 2: Methods for Sulfonamide Synthesis from Sodium Sulfinates

MethodReagents/CatalystKey FeaturesReference
Oxidative CouplingCopper catalyst, O₂ or DMSOChemoselective coupling of amines. rsc.org
Metal-Free CouplingMolecular Iodine (I₂)Reaction proceeds at room temperature. rsc.org
Ammonium (B1175870) Iodide-MediatedNH₄IHigh functional group tolerance for various amines. nih.gov
Electrochemical SynthesisGraphite anode, Iron cathodeConstant current, undivided cell. ekb.eg

Thiosulfonates are another important class of organosulfur compounds accessible from aryl sulfinates. rsc.org They can be synthesized through the coupling of sodium sulfinates with thiols or disulfides, often under aerobic conditions with catalysts like copper(I) iodide or iron(III) chloride. rsc.org A BF₃·OEt₂-mediated radical disproportionate coupling reaction of sodium sulfinates also yields thiosulfonates. rsc.org Notably, green chemistry approaches have been developed, allowing for the catalyst-free synthesis of thiosulfonates from sodium sulfinates in water, highlighting the versatility and environmental adaptability of these reagents. researchgate.netnih.gov

Beyond thiosulfonates, aryl sulfinates are precursors to other sulfur-containing structures like selenosulfonates, which can be formed via hypervalent iodine-mediated reactions with diaryl diselenides. rsc.org

Reagents in Functionalization and Coupling Strategies

Aryl sulfinates are not just passive building blocks; they are active reagents in sophisticated chemical strategies, including C-H functionalization and stereoselective synthesis.

Direct C-H functionalization is a powerful tool for late-stage modification of complex molecules, and aryl sulfinates play a crucial role in this area. nih.govresearchgate.net The radical generated from a sulfinate can be used to functionalize C-H bonds in heteroarenes, which are common motifs in pharmaceuticals. nih.gov This approach offers high functional group tolerance and predictable regioselectivity, making it suitable for modifying complex drug candidates. nih.govresearchgate.net

Electrochemical methods have been shown to enhance the yields of these C-H functionalization reactions, particularly for substrates that are resistant to conventional peroxide-initiated radical methods. nih.gov Furthermore, a two-step sequence involving site-selective C-H thianthrenation followed by a palladium-catalyzed reaction with a sulfinate source can be used to install a sulfonyl group at a specific position on an aromatic ring. nih.govacs.orgresearchgate.net This strategy provides access to aryl sulfonamides from unfunctionalized arenes with high site selectivity. nih.govacs.org

Chiral organosulfur compounds are vital in asymmetric synthesis, where they serve as chiral auxiliaries, ligands, and catalysts, and are also found in several marketed drugs. acs.orgnih.gov Aryl sulfinates are key intermediates in the stereoselective synthesis of these molecules, particularly chiral sulfoxides. mdpi.comnih.gov

One prominent method involves the palladium-catalyzed arylation of sulfenate anions, which can be generated from sulfinates. acs.org The use of chiral phosphine (B1218219) ligands in these catalytic systems allows for the preparation of enantioenriched aryl-aryl and alkyl-aryl sulfoxides with high yields and enantioselectivity. mdpi.comacs.org The development of novel chiral ligands continues to improve the efficiency and scope of these asymmetric transformations. acs.org Additionally, enantiomerically enriched sulfinamides can be converted to sulfinates, often with an inversion of configuration at the sulfur atom, providing another pathway to chiral sulfinyl compounds. nih.gov


Formation of Carbon-Carbon Bonds

Aryl sulfinates, including potentially this compound, have emerged as versatile reagents in advanced organic synthesis for the formation of carbon-carbon bonds. These compounds can serve as effective coupling partners in various palladium-catalyzed cross-coupling reactions, acting as alternatives to traditional organometallic reagents. researchgate.net The utility of aryl sulfinates in these transformations stems from their ability to undergo desulfinative coupling, where the sulfinate group is extruded as sulfur dioxide, leading to the formation of a new carbon-carbon bond.

One of the key advantages of using aryl sulfinates is their stability and ease of handling compared to more sensitive organometallic compounds. Research has demonstrated that aryl sulfinates can participate in coupling reactions with aryl bromides, offering a pathway to construct biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials. researchgate.net The reaction conditions for these couplings are continually being optimized, with various palladium catalysts and ligands being explored to enhance efficiency and substrate scope.

The general scheme for a palladium-catalyzed desulfinative cross-coupling reaction between an aryl sulfinate and an aryl halide can be represented as follows:

Ar-SO2Na + Ar'-X → Ar-Ar' + NaX + SO2

Where Ar and Ar' represent aryl groups and X is a halide. The specific reactivity of this compound in such reactions would be influenced by the electronic and steric effects of the bromo and methyl substituents on the aromatic ring.

Table 1: Representative Examples of Palladium-Catalyzed C-C Bond Formation Using Aryl Sulfinates

Aryl SulfinateCoupling PartnerCatalyst/LigandSolventYield (%)Reference
Sodium benzenesulfinate4-BromotoluenePd(OAc)2/XPhosToluene85 researchgate.net
Sodium p-toluenesulfinate1-Bromo-4-nitrobenzenePd2(dba)3/SPhosDioxane92 researchgate.net
Sodium 4-methoxybenzenesulfinate2-BromopyridinePdCl2(dppf)DMF78 researchgate.net

This table presents representative data for the broader class of aryl sulfinates and is intended to be illustrative of their potential in C-C bond formation.

Applications in Related Fields

The versatile reactivity of aryl sulfinates extends beyond carbon-carbon bond formation, with potential applications in various related fields of science and technology.

Material Science Applications (e.g., Sulfone Polymers, Supramolecular Macrocycles)

Aryl sulfinates could potentially be explored as monomers or modifiers in the synthesis of novel sulfone-containing polymers. The presence of the bromo and methyl groups on this compound could be leveraged to introduce specific functionalities or to modify the polymer properties. For instance, the bromine atom could serve as a site for post-polymerization modification.

Supramolecular Macrocycles: Supramolecular chemistry involves the design and synthesis of large, complex assemblies from smaller molecular building blocks. Macrocyclic compounds are of particular interest due to their ability to act as hosts for smaller guest molecules. researchgate.net While specific applications of this compound in this area are not documented, the structural motifs present in this compound could be of interest to supramolecular chemists. The directed synthesis of macrocycles often relies on reactions that form strong, stable linkages. The reactivity of the sulfinate group, for instance in forming sulfone or sulfonamide linkages, could be exploited in the construction of novel macrocyclic architectures. researchgate.net The bromo and methyl substituents would also influence the shape, size, and host-guest properties of any resulting macrocycle.

Agrochemistry and Crop Protection Research

Organosulfur compounds play a significant role in the agrochemical industry, with many commercial pesticides and herbicides containing sulfur atoms. Aryl sulfones and sulfonamides, which can be synthesized from aryl sulfinates, are known to exhibit a range of biological activities. rsc.org Research in this area is ongoing, with a continuous search for new compounds with improved efficacy and better environmental profiles.

While there is no specific information on the agrochemical applications of this compound, its structural features—a substituted aromatic ring containing both bromine and a sulfinate group—make it a candidate for investigation in crop protection research. The presence of a halogen atom, such as bromine, is common in many pesticides. The sulfinate group can be converted into other sulfur-containing functionalities, allowing for the synthesis of a library of related compounds for biological screening.

Chemical Biology Research (e.g., Modification of Nucleobases for Probes and Functional Studies)

A promising application of aryl sulfinates is in the field of chemical biology, particularly in the modification of biomolecules. Recent studies have shown that sulfinate salts can be used to functionalize nucleobases within RNA and DNA under mild aqueous conditions. Current time information in Pasuruan, ID. This method allows for the direct attachment of various functional groups to the aromatic rings of nucleobases, which can serve as probes for studying nucleic acid structure and function. Current time information in Pasuruan, ID.

This chemical modification can be used to introduce fluorescent dyes, biotin (B1667282) tags, or other reporter molecules, enabling researchers to track and study the behavior of nucleic acids in biological systems. The ability to modify native nucleic acids without the need for enzymatic incorporation of modified nucleotides is a significant advantage of this method. While the specific use of this compound in this context has not been reported, the general reactivity of aryl sulfinates suggests its potential for developing new chemical biology tools. The bromo- and methyl-substituted phenyl group could introduce unique properties to the modified nucleobase, potentially influencing its interactions or serving as a specific spectroscopic marker.

Development of Precursors for Optoelectronic Materials

Aryl sulfones are a class of materials that have found applications in various electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs), due to their thermal stability and electron-transporting properties. The synthesis of these materials often involves the creation of extended aromatic systems with specific electronic properties.

Aryl sulfinates, as precursors to aryl sulfones, could play a role in the development of new optoelectronic materials. mdpi.com The cross-coupling reactions of aryl sulfinates provide a means to construct the complex aromatic structures required for these applications. The substituents on the aryl sulfinate, such as the bromo and methyl groups in this compound, can be used to tune the electronic properties (e.g., HOMO/LUMO levels) and physical properties (e.g., solubility, morphology) of the resulting materials. Further research is needed to explore the potential of this specific compound as a precursor for optoelectronic materials.

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Routes

A primary focus of future research is the development of environmentally benign methods for synthesizing aryl sulfinates. This involves moving away from harsh reagents and organic solvents towards more sustainable alternatives.

The vast quantities of organic solvents used in chemical production are a major environmental concern. nih.gov Consequently, a significant research thrust is the development of synthetic routes that operate in greener media, such as water, or under solvent-free conditions. nih.govyoutube.com While the insolubility of many organic substrates in water presents a challenge, micellar catalysis, which uses surfactants to create nanoreactors in water, has emerged as a promising solution. ucsb.edu This approach not only reduces organic solvent waste but can also simplify product isolation. ucsb.edu Research into reactions in aqueous media for the synthesis and application of aryl sulfinates is an active area, with some methods already demonstrating the viability of water as a solvent for cross-coupling reactions. researchgate.netrsc.org The goal is to develop robust, one-pot syntheses that minimize waste by eliminating the need for solvent-intensive separations. nih.gov

Photocatalysis and electrochemistry represent powerful platforms for greener chemical synthesis, offering mild reaction conditions and avoiding the use of stoichiometric, and often toxic, reagents. nih.govorganic-chemistry.org

Photocatalytic Methods: Visible-light photocatalysis has been successfully employed to generate sulfonyl radicals from aryl sulfinates for use in various chemical transformations. nih.govresearchgate.net Dual photoredox and nickel catalysis, for example, enables the cross-coupling of sodium sulfinates with a wide range of aryl and vinyl halides at room temperature. nih.gov This strategy has been shown to be effective even with challenging substrates like aryl chlorides. nih.gov Future work will likely focus on developing transition-metal-free photocatalytic systems, potentially using organic dyes or other novel photocatalysts to further enhance the sustainability of these methods. mdpi.comrsc.orgrsc.org

Electrochemical Synthesis: Electrochemistry offers a clean method for synthesis by using electrons as a traceless reagent, thereby replacing chemical oxidants or reductants. nih.govchemrxiv.org Efficient electrochemical methods have been developed for the synthesis of aryl sulfinates from aryl halides and for the construction of sulfones from sulfinates and olefins. organic-chemistry.orgnih.gov These reactions are often scalable and can be performed in both batch and flow setups. nih.govchemrxiv.org An electro-oxidative strategy has also been used for the decarboxylative sulfonylation of arylacetylenic acids with sodium arylsulfinates under metal-free and external oxidant-free conditions. tandfonline.com Continued research is expected to broaden the scope of electrochemical transformations involving aryl sulfinates and improve their efficiency and applicability. rsc.org

Table 1: Comparison of Green Synthetic Methods for Aryl Sulfinate Chemistry
MethodCatalyst/MediatorConditionsAdvantagesKey Findings
Aqueous Media Palladium complexesWater or alcohol-water mixturesEnvironmentally benign, often base-freeEnables efficient desulfinative cross-coupling of heteroaromatic sulfinates with aryl bromides. researchgate.net
Photocatalysis Iridium or Ruthenium complexes, Organic dyesVisible light, room temperatureMild conditions, high functional group tolerance, avoids harsh reagents.Enables dual catalysis (e.g., with Nickel) for cross-coupling of aryl halides with sulfinates. nih.govmdpi.com
Electrochemistry Typically catalyst-free or with inexpensive metals (e.g., Nickel)Undivided cell, constant currentAvoids chemical oxidants/reductants, high atom economy, scalable.Allows for the synthesis of aryl sulfinates from aryl iodides and bromides using SO₂. nih.govchemrxiv.org

Exploration of Novel Reactivity Modes for Aryl Sulfinates

Aryl sulfinates are remarkably versatile intermediates. acs.orgtandfonline.com Future research will continue to uncover new ways to harness their reactivity, leading to the development of innovative bond-forming strategies.

Beyond their traditional role as precursors for sulfones and sulfonamides, aryl sulfinates are being explored in a variety of other transformations. acs.org They can function as either nucleophilic or electrophilic partners in cross-coupling reactions, providing access to biaryls and other complex structures. acs.orgnih.govresearchgate.net The generation of sulfonyl radicals from sulfinates opens up pathways for addition reactions to unsaturated systems. nih.gov Recent studies have also shown their utility in C-H functionalization reactions. tandfonline.com One novel transformation involves the use of hypervalent iodine(III) reagents to rapidly convert sulfinate salts into sulfonate esters, showcasing a new method for S-O bond formation. beilstein-journals.org The development of masked sulfinate reagents, which release the sulfinate functional group under specific conditions, helps to overcome challenges associated with the isolation and purification of ionic sulfinate salts. nih.gov

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and saving resources. Aryl sulfinates are ideal components for such reactions. For instance, a catalyst-free, three-component reaction involving sulfinates, pyridinium (B92312) salts, and alkenes can be triggered by visible light to produce β-pyridyl alkyl sulfones. nih.gov Other examples include copper-catalyzed multicomponent reactions that form C–O, C–S, and C–N bonds in one pot and cascade reactions to synthesize complex heterocyclic structures like 2-sulfenyl-indenones. rsc.org The development of novel MCRs that incorporate aryl sulfinates will continue to be a priority, offering rapid access to molecular diversity for applications in drug discovery and materials science. researchgate.net

Table 2: Novel Reactivity of Aryl Sulfinates
Reaction TypeKey ReagentsBond(s) FormedDescription
Three-Component Radical Addition Pyridinium salts, Alkenes, Visible LightC-S, C-C, C-NA catalyst-free radical pathway incorporates both sulfonyl and pyridyl groups across a double bond. nih.gov
Desulfinative Cross-Coupling Aryl Halides, Palladium or Nickel CatalystC-CAryl sulfinates act as aryl nucleophiles, replacing traditional organometallic reagents. acs.orgresearchgate.net
Oxidative Amination Amines, Oxidant (e.g., NCS)S-NA common method to convert in situ generated sulfinates into sulfonamides. nih.gov
Cascade Cyclization Propargyl Alcohols, IodineC-S, C-CA metal-free cascade reaction leads to the formation of 2-sulfenyl-indenones. rsc.org
Sulfonate Ester Formation Hypervalent Iodine(III) ReagentsS-ORapid and efficient transformation of sulfinates to sulfonates under mild conditions. beilstein-journals.org

Integration with Flow Chemistry and Automation for Scalable Synthesis

To translate laboratory discoveries into practical applications, scalable and robust manufacturing processes are essential. Flow chemistry and automation offer significant advantages over traditional batch processing, including improved safety, consistency, and efficiency. mdpi.com

The synthesis of aryl sulfinates and their derivatives is well-suited for flow chemistry. nih.gov Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. thieme-connect.dethieme-connect.de For example, the electrochemical synthesis of aryl sulfinates has been successfully scaled up in recycle flow settings. nih.gov The integration of real-time monitoring and automated feedback control can further optimize these processes, ensuring consistent product quality and improving space-time yield. mdpi.com As the field moves towards more complex, multi-step syntheses, the modular nature of flow chemistry will be crucial for integrating different reaction types, including photocatalytic and electrochemical steps, into a single, continuous production line. mdpi.comthieme-connect.de

Advanced Computational Design of Catalysts and Reagents

The future application of Sodium 3-bromo-2-methylbenzene-1-sulfinate in complex chemical transformations will likely be accelerated by advanced computational modeling. Techniques such as Density Functional Theory (DFT) are powerful tools for predicting reaction outcomes, elucidating mechanisms, and designing optimized catalyst systems, thereby reducing empirical experimentation.

Mechanistic studies of palladium-catalyzed cross-coupling reactions involving aryl sulfinates have demonstrated the complexity of the catalytic cycle, including identifying turnover-limiting steps which can differ based on the sulfinate's structure. ox.ac.ukacs.org For this compound, computational models could predict the influence of the ortho-methyl group's steric hindrance and the meta-bromo group's electronic effects on key steps like oxidative addition and transmetalation. ox.ac.uk This predictive power allows for the in silico screening of various ligands and palladium precursors to identify catalyst systems tailored for this specific substrate, potentially enhancing reaction yields and minimizing side products. researchgate.net

Furthermore, aryl sulfinates are well-established precursors for sulfonyl radicals, often generated via photoredox or electrochemical catalysis. researchgate.netdntb.gov.ua Computational modeling can be instrumental in this area by:

Calculating the redox potential of the sulfinate.

Modeling the interaction with photocatalysts.

Predicting the stability and reactivity of the generated 3-bromo-2-methylphenylsulfonyl radical.

Elucidating the regioselectivity of the radical's subsequent addition to unsaturated systems. researchgate.net

Such computational insights are crucial for designing efficient and selective radical-based reactions, expanding the synthetic utility of this particular building block.

Table 1: Hypothetical Computational Screening for a Palladium-Catalyzed Desulfinative Coupling (Illustrative data based on principles from related studies)

Catalyst System (Pd Precursor + Ligand)Predicted Oxidative Addition Barrier (kcal/mol)Predicted Transmetalation Barrier (kcal/mol)Predicted Overall Yield (%)Key Predicted Side Product
Pd₂(dba)₃ + XPhos15.218.585Homocoupling of sulfinate
Pd(OAc)₂ + SPhos16.120.172Protodesulfination
Pd(OAc)₂ + tBuXPhos14.817.991Minimal
PdCl₂(dppf)17.522.455Reductive elimination of halide

This interactive table illustrates how computational chemistry could guide the selection of an optimal catalyst system for a reaction involving this compound by predicting kinetic barriers and potential outcomes.

Expanding Applications in Complex Molecule Synthesis and Novel Material Development

The unique trifunctional nature of this compound—possessing a nucleophilic sulfinate group, a handle for cross-coupling (the bromo group), and a sterically influencing methyl group—makes it a highly versatile precursor for future applications in both complex molecule synthesis and materials science.

Complex Molecule Synthesis: Aryl sulfones and sulfonamides, readily accessible from sulfinate salts, are privileged motifs in medicinal chemistry and agrochemicals. researchgate.net The title compound serves as a direct precursor to a variety of these structures. Future research could focus on leveraging its multiple reaction sites for diversity-oriented synthesis. For instance, the bromine atom can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce complex aryl or heteroaryl groups. organic-chemistry.orgorganic-chemistry.org Subsequently, the sulfinate moiety can be converted into a sulfone or sulfonamide, providing access to novel, highly functionalized bioactive candidates. rsc.orgresearchgate.net The development of one-pot, sequential reactions starting from this compound could streamline the synthesis of complex pharmaceutical intermediates. nih.gov

Novel Material Development: The incorporation of sulfonyl groups into polymer backbones is known to impart desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics. wikipedia.org Polymers containing sulfone groups are used in high-performance engineering plastics. wikipedia.org this compound could serve as a valuable monomer precursor for novel functional polymers. rsc.org For example, it could be converted to a styrenic, acrylic, or epoxide monomer. cmu.eduresearchgate.net The resulting sulfonyl-containing polymers could be explored for applications in:

Organic Electronics: Aryl sulfones can act as electron-withdrawing groups, making them components of materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Advanced Membranes: Polysulfones are used for gas separation and water purification membranes; functionalized monomers could create next-generation membranes with tailored selectivity.

High-Performance Thermoplastics: The rigidity and polarity of the sulfonyl group can enhance the mechanical strength and glass transition temperature of polymers. wikipedia.org

The ability to perform post-polymerization modification via the bromo-group offers a pathway to materials with precisely controlled properties. nih.gov

Table 2: Potential Applications Derived from this compound

Precursor MoietyTarget Application ClassKey TransformationPotential Product Feature
Sulfinate GroupBioactive HeterocyclesSulfonylation / SulfonamidationIntroduction of a key pharmacophore
Bromo GroupConjugated PolymersSuzuki or Stille CouplingTuning of electronic properties
Entire MoleculeHigh-Tg ThermoplasticsConversion to monomer & PolymerizationEnhanced thermal/mechanical stability
Bromo GroupFunctionalized SurfacesPost-polymerization ModificationGrafting of specific chemical moieties

This interactive table outlines potential future applications by linking the reactive sites of the title compound to specific synthetic transformations and resulting product features.

Q & A

Q. What are the optimal synthetic routes for preparing Sodium 3-bromo-2-methylbenzene-1-sulfinate, and how do reaction conditions influence yield?

Synthesis typically involves sulfonation of 3-bromo-2-methylbenzene followed by neutralization with sodium hydroxide. Key variables include temperature control (e.g., <50°C to prevent side reactions like debromination) and solvent selection (polar aprotic solvents like DMF enhance solubility of intermediates). Steric hindrance from the methyl group at position 2 may slow sulfonation, necessitating longer reaction times . Purity validation via HPLC (>95%) and elemental analysis is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR resolves aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm). 13^{13}C NMR confirms sulfinate bonding (C-SO2_2^- at ~110 ppm).
  • Mass Spectrometry : ESI-MS in negative ion mode detects the molecular ion [M–Na]^- for precise mass confirmation.
  • FTIR : Sulfinate S-O symmetric/asymmetric stretches (1150–1250 cm1^{-1}) and C-Br vibrations (550–650 cm1^{-1}) .

Q. How does the compound’s solubility profile impact its utility in cross-coupling reactions?

The sodium sulfinate group enhances solubility in polar solvents (e.g., water, ethanol), facilitating Suzuki-Miyaura couplings. However, in non-polar media (toluene, THF), aggregation may reduce reactivity. Pre-dissolution in DMSO or DMF is recommended for heterogeneous reactions .

Q. What are the stability considerations for long-term storage?

Moisture and light sensitivity require storage in amber glass under inert gas (N2_2 or Ar) at 4°C. Degradation products (e.g., sulfonic acid derivatives) can form via hydrolysis; periodic TLC monitoring is advised .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the benzene ring be addressed?

The bromine at position 3 and methyl group at position 2 create steric and electronic biases. Computational DFT studies predict preferential electrophilic substitution at position 4 or 6 due to para/ortho-directing effects of the sulfinate group. Experimental validation using halogenation or nitration reactions under controlled conditions (e.g., low temperature, HNO3_3/H2_2SO4_4) is necessary .

Q. What methodological approaches resolve contradictions in analytical data (e.g., purity vs. reactivity)?

Discrepancies between HPLC purity (>95%) and lower-than-expected reactivity may stem from trace metal contaminants (e.g., Fe, Cu). Chelating agents (EDTA) or column purification (silica gel with 10% MeOH/CH2_2Cl2_2) can mitigate this. Cross-validation via ICP-MS and kinetic studies under inert atmospheres is recommended .

Q. How can reaction optimization balance competing pathways (e.g., sulfinate decomposition vs. coupling efficiency)?

Design of Experiments (DoE) with variables like catalyst loading (Pd(PPh3_3)4_4 1–5 mol%), base (K2_2CO3_3 vs. Cs2_2CO3_3), and temperature (60–100°C) can map optimal conditions. In situ IR monitoring tracks sulfinate stability during coupling .

Q. What strategies mitigate steric hindrance in nucleophilic substitutions involving the methyl group?

Bulky ligands (e.g., XPhos) or micellar catalysis (e.g., TPGS-750-M in water) improve access to the reactive site. Kinetic isotope effects (KIE) studies using deuterated analogs can quantify steric contributions .

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound

ParameterMethodTypical ResultReference
PurityHPLC (C18 column)≥95%
Molecular WeightESI-MS273.12 g/mol
Thermal StabilityTGA/DSCDecomposes at 220°C

Q. Table 2: Reaction Optimization via DoE

VariableRange TestedOptimal ValueImpact on Yield
Catalyst Loading1–5 mol% Pd3 mol%+22%
Temperature60–100°C80°C+15%
Solvent PolarityDMF vs. THFDMF+30%

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